molecular formula C10H14N2 B13151291 trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile

trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile

Cat. No.: B13151291
M. Wt: 162.23 g/mol
InChI Key: FGLZWKOCMIRVFJ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile typically involves the reaction of cyclohexane derivatives with acetonitrile under specific conditions. One common method includes the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . The reaction conditions often require the presence of a catalyst and controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile may involve large-scale hydrogenation processes using specialized reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is used as a building block for synthesizing more complex molecules. It is involved in the preparation of various ligands and catalysts .

Biology and Medicine: Its unique structure allows it to interact with biological molecules in specific ways .

Industry: In the industrial sector, trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is unique due to its specific stereochemistry and the presence of two nitrile groups. This configuration provides distinct reactivity and interaction profiles compared to similar compounds .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(1S,2S)-2-(cyanomethyl)cyclohexyl]acetonitrile

InChI

InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2/t9-,10-/m0/s1

InChI Key

FGLZWKOCMIRVFJ-UWVGGRQHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC#N)CC#N

Canonical SMILES

C1CCC(C(C1)CC#N)CC#N

Origin of Product

United States

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